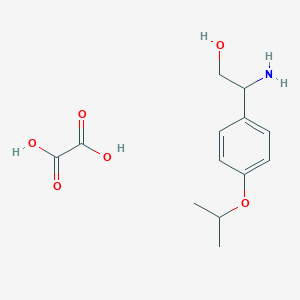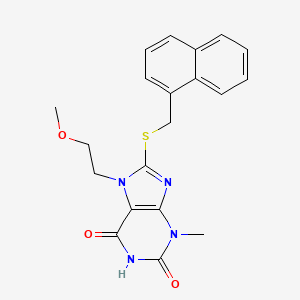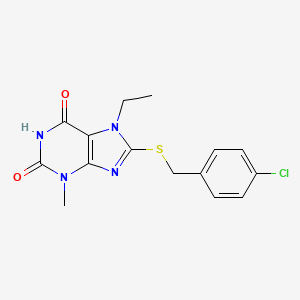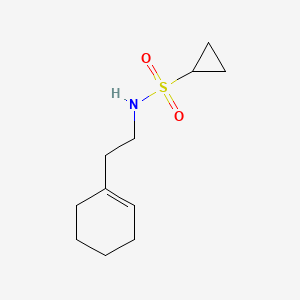![molecular formula C26H21F3N2O4 B3019307 Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate CAS No. 317822-33-6](/img/structure/B3019307.png)
Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate" is a quinoxaline derivative, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry. Quinoxaline derivatives are known for their antibacterial, antifungal, and antitumor properties, making them valuable targets for chemical synthesis and drug design .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One approach involves the oxidative coupling of methyl arene with 1-(2-aminophenyl) pyrroles using di-t-butyl peroxide and an iron catalyst, which leads to the formation of 4-aryl pyrrolo[1,2-α]quinoxalines . Another method includes the reaction of 3-methyl-2(1H)quinoxalinone with different halides to produce various substituted quinoxalinones . Additionally, the condensation of methyl-4-formylbenzoate with phenylhydrazine results in the formation of a phenylhydrazono derivative, which is a related structure to the compound of interest .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be further modified with various substituents to achieve desired properties. For instance, the introduction of a trifluoromethyl group can significantly affect the electronic properties and bioactivity of the compound . The crystal structure analysis of related compounds provides insights into the conformational preferences and potential intermolecular interactions that can influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application in synthesis. For example, the reaction of quinoxalinone with benzoyl chloride yields a quinoxalinyl benzoate . The transformation of methyl 2-benzoylamino-2-oxobutanoate with aromatic amines can lead to the formation of oxazolo[4,5-c]quinoline derivatives . These reactions demonstrate the versatility of quinoxaline derivatives in chemical synthesis and their potential for generating diverse molecular scaffolds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can alter the compound's reactivity, solubility, and stability. For instance, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its biological activity and pharmacokinetic profile . Spectroscopic techniques such as IR, NMR, and UV-Vis, along with computational methods like density functional theory (DFT), are employed to characterize these compounds and predict their properties .
Mechanism of Action
Target of Action
It is suggested that it plays an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Mode of Action
Based on its structure, it can be inferred that it may interact with its targets through the formation of oximes and hydrazones . The oxygen in the compound can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its role in regulating inflammation, it may be involved in inflammatory pathways in the central nervous system .
Result of Action
Given its role in regulating inflammation, it can be inferred that it may have anti-inflammatory effects .
properties
IUPAC Name |
methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N2O4/c1-16-23(32)30(15-17-10-12-18(13-11-17)25(34)35-2)21-8-3-4-9-22(21)31(16)24(33)19-6-5-7-20(14-19)26(27,28)29/h3-14,16H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYUPCFKMODDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)



![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)

![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)